2-(4-Chlorophenoxy)isoindoline-1,3-dione
CAS No.:
Cat. No.: VC14190911
Molecular Formula: C14H8ClNO3
Molecular Weight: 273.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H8ClNO3 |
|---|---|
| Molecular Weight | 273.67 g/mol |
| IUPAC Name | 2-(4-chlorophenoxy)isoindole-1,3-dione |
| Standard InChI | InChI=1S/C14H8ClNO3/c15-9-5-7-10(8-6-9)19-16-13(17)11-3-1-2-4-12(11)14(16)18/h1-8H |
| Standard InChI Key | YUZOGNQSVZOYJY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)OC3=CC=C(C=C3)Cl |
Introduction
Chemical Structure and Nomenclature
The molecular formula of 2-(4-chlorophenoxy)isoindoline-1,3-dione is C₁₄H₈ClNO₃, with a molecular weight of 273.68 g/mol . The IUPAC name derives from the isoindoline-1,3-dione scaffold, where the 2-position is substituted with a 4-chlorophenoxy moiety. The structure features two carbonyl groups at the 1- and 3-positions, contributing to its planar aromaticity and reactivity .
Key structural attributes:
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Isoindoline-1,3-dione core: A fused bicyclic system with conjugated π-electrons.
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4-Chlorophenoxy substituent: Introduces steric bulk and electron-withdrawing effects, influencing solubility and intermolecular interactions .
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via condensation reactions involving phthalic anhydride derivatives and substituted amines or phenols. A representative method includes:
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Nucleophilic substitution: Reaction of 4-chlorophenol with 2-bromoisoindoline-1,3-dione in the presence of a base (e.g., K₂CO₃) under reflux conditions .
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Cyclization: Alternatively, phthalic anhydride may react with 4-chlorophenoxyamine intermediates in acetic acid, followed by dehydration to form the imide ring .
Optimization parameters:
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Catalysts: Lewis acids (e.g., AlCl₃) enhance electrophilic aromatic substitution .
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Yield: Reported yields range from 47–93% depending on purification methods (e.g., column chromatography) .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 273.68 g/mol | |
| logP (Partition coefficient) | 6.468 | |
| Melting Point | 195–197°C (decomposes) | |
| Solubility | Poor in water; soluble in DMSO, DMF | |
| Polar Surface Area | 35.63 Ų |
The high logP value indicates significant lipophilicity, favoring membrane permeability in biological systems . Its low aqueous solubility necessitates formulation with co-solvents for pharmacological applications .
Spectroscopic Characterization
FT-IR Analysis
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C=O Stretches: Strong absorptions at 1770 cm⁻¹ and 1710 cm⁻¹ (imide carbonyl groups) .
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Aromatic C-H: Bending vibrations at 750–850 cm⁻¹ (para-substituted benzene) .
NMR Spectroscopy
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¹H NMR (DMSO-d₆):
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¹³C NMR:
Mass Spectrometry
Biological Activities and Applications
Materials Science
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Nonlinear Optics (NLO): High hyperpolarizability (β = 8.76 × 10⁻³⁰ esu) due to electron-withdrawing groups, making it a candidate for optoelectronic devices .
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Thermal Stability: Decomposition temperature >250°C, suitable for high-temperature applications .
Computational Studies
Density Functional Theory (DFT)
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HOMO-LUMO Gap: 4.2 eV, indicating stability and charge transfer capability .
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Molecular Electrostatic Potential (MEP): Negative potential localized at carbonyl oxygen atoms, favoring electrophilic attacks .
ADME Predictions
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